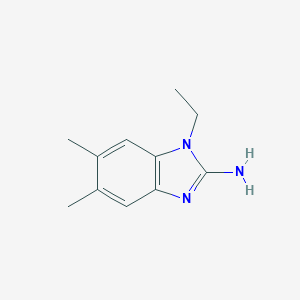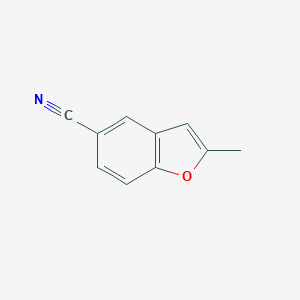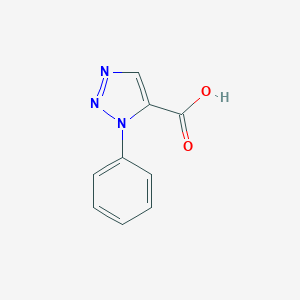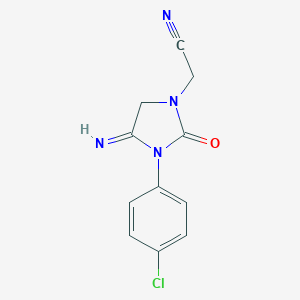
4-Methylbenzaldehyde isonicotinoyl hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methylbenzaldehyde isonicotinoyl hydrazone (MBIH) is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. MBIH is a member of the hydrazone family of compounds, which are known for their ability to form complexes with metal ions. This property makes MBIH a promising candidate for various biomedical applications, including drug delivery and imaging.
Wirkmechanismus
The mechanism of action of 4-Methylbenzaldehyde isonicotinoyl hydrazone is not fully understood, but it is believed to involve the formation of complexes with metal ions that can then interact with cellular components. This interaction can lead to a range of biological effects, including apoptosis (programmed cell death) and inhibition of cell growth.
Biochemische Und Physiologische Effekte
4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to have a range of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells and inhibit angiogenesis (the formation of new blood vessels). These effects are thought to be mediated by the formation of complexes with metal ions, which can then interact with cellular components.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 4-Methylbenzaldehyde isonicotinoyl hydrazone is its ability to form stable complexes with metal ions, which can then be used for a range of biomedical applications. However, the synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone can be challenging, and the compound can be difficult to purify. In addition, the use of metal-based drugs can be associated with toxicity and other side effects.
Zukünftige Richtungen
There are several potential future directions for research on 4-Methylbenzaldehyde isonicotinoyl hydrazone. One area of interest is in the development of metal-based drugs for the treatment of cancer and other diseases. Another potential application is in the development of imaging agents for use in diagnostic procedures. Finally, there is also interest in the use of 4-Methylbenzaldehyde isonicotinoyl hydrazone as a catalyst for organic reactions.
Conclusion:
In conclusion, 4-Methylbenzaldehyde isonicotinoyl hydrazone is a promising compound with a range of potential applications in biomedical research. Its ability to form stable complexes with metal ions makes it a valuable tool for drug development and imaging, and further research in this area is likely to yield important insights into the mechanism of action and potential therapeutic applications of this compound.
Synthesemethoden
The synthesis of 4-Methylbenzaldehyde isonicotinoyl hydrazone involves the reaction between 4-methylbenzaldehyde and isonicotinoyl hydrazine in the presence of a catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol, and the product is purified using standard chromatographic techniques.
Wissenschaftliche Forschungsanwendungen
4-Methylbenzaldehyde isonicotinoyl hydrazone has been extensively studied for its potential applications in biomedical research. One of the most promising areas of research is in the development of metal-based drugs for cancer treatment. 4-Methylbenzaldehyde isonicotinoyl hydrazone has been shown to form stable complexes with metal ions such as copper and iron, which can then be used to selectively target cancer cells.
Eigenschaften
CAS-Nummer |
40205-21-8 |
|---|---|
Produktname |
4-Methylbenzaldehyde isonicotinoyl hydrazone |
Molekularformel |
C14H13N3O |
Molekulargewicht |
239.27 g/mol |
IUPAC-Name |
N-[(E)-(4-methylphenyl)methylideneamino]pyridine-4-carboxamide |
InChI |
InChI=1S/C14H13N3O/c1-11-2-4-12(5-3-11)10-16-17-14(18)13-6-8-15-9-7-13/h2-10H,1H3,(H,17,18)/b16-10+ |
InChI-Schlüssel |
IOCMMFJXHNVXLH-MHWRWJLKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=NC=C2 |
SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Kanonische SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=CC=NC=C2 |
Andere CAS-Nummern |
40205-21-8 |
Löslichkeit |
23.3 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![6-Allyl-2-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]phenol hydrochloride](/img/structure/B91948.png)






![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)



